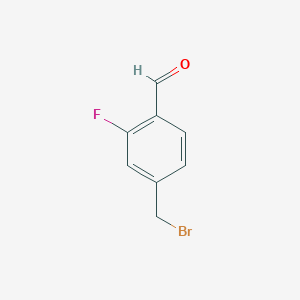

4-(Bromomethyl)-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-(Bromomethyl)-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQESQZDNZGPDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to the Synthesis of 4 Bromomethyl 2 Fluorobenzaldehyde

Precursor Selection and Rational Design for Targeted Halogenation

The logical starting point for the synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde is typically 2-fluoro-4-methylbenzaldehyde (B137498). The selection of this precursor is based on a rational design that considers the directing effects of the substituents on the aromatic ring. The fluorine atom at the 2-position and the methyl group at the 4-position are strategically important. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. For the desired product, halogenation needs to occur specifically at the methyl group (benzylic position) rather than on the aromatic ring.

The presence of the electron-withdrawing fluorine atom and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, which helps in preventing ring bromination. The primary goal is to achieve selective free-radical bromination on the side-chain methyl group.

Selective Side-Chain Bromination Techniques on Substituted Toluene (B28343) Derivatives

Achieving selective bromination of the methyl group on substituted toluene derivatives like 2-fluoro-4-methylbenzaldehyde is a common challenge in organic synthesis. The key is to favor benzylic bromination over aromatic ring bromination.

The most widely employed method for selective benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. quora.comscientificupdate.com NBS is favored because it provides a low, constant concentration of bromine radicals, which promotes substitution at the benzylic position over addition to the aromatic ring. libretexts.org

The reaction is typically initiated by light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. scientificupdate.com The initiator decomposes upon heating or irradiation to generate free radicals, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. This creates a resonance-stabilized benzylic radical, which then reacts with a bromine molecule to form the desired brominated product and a bromine radical, propagating the chain reaction.

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although greener alternatives are being explored. google.comresearchgate.net

The selectivity and yield of the benzylic bromination are highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents are generally preferred to minimize competing ionic reactions. Dichloromethane and benzene (B151609) have been suggested as better alternatives to the traditionally used carbon tetrachloride. researchgate.net

Initiator Concentration: The concentration of the radical initiator must be carefully controlled. Too high a concentration can lead to side reactions and the formation of impurities.

Temperature: The reaction is typically conducted at temperatures that allow for the controlled decomposition of the initiator without promoting undesirable side reactions. google.com

Light Irradiation: When using photochemical initiation, the wavelength and intensity of the light source are important factors. scientificupdate.com

Table 1: Optimization of Benzylic Bromination

| Parameter | Condition | Effect on Selectivity and Yield |

|---|---|---|

| Solvent | Non-polar (e.g., CCl₄, Dichloromethane) | Favors radical mechanism, reduces ionic side reactions. |

| Initiator | AIBN, Benzoyl Peroxide | Initiates the radical chain reaction for benzylic bromination. |

| Temperature | Controlled heating | Optimizes initiator decomposition and reaction rate. |

| Light | UV irradiation | Alternative method for initiating the radical reaction. |

While NBS is the most common reagent for benzylic bromination, other reagents and strategies have been developed. gla.ac.uk These include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, sometimes used with a catalyst like ZrCl₄, can prevent competing bromination of the aromatic ring. scientificupdate.com

Molecular Bromine (Br₂): While it can be used, controlling the reaction to achieve selective benzylic bromination is more challenging and often requires specific conditions like photochemical initiation. google.com

H₂O₂-HBr System: This has been explored as a greener alternative for radical bromination. researchgate.netresearchgate.net

NaBrO₃/HBr: This combination can be used for the in situ generation of bromine, offering a way to control the bromine concentration and potentially improve selectivity. researchgate.net

Introduction and Functionalization of the Aldehyde Moiety

The aldehyde group in the precursor molecule is susceptible to oxidation and other reactions under the conditions of bromination. Therefore, its management is a crucial aspect of the synthesis.

To prevent unwanted side reactions involving the aldehyde group, a common strategy is to protect it before carrying out the bromination step. masterorganicchemistry.com The aldehyde can be converted into a more stable functional group that is unreactive under the bromination conditions.

A widely used method for protecting aldehydes is the formation of an acetal (B89532). libretexts.orgchemistrysteps.com This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. masterorganicchemistry.com Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable.

Once the bromination is complete, the protecting group must be removed to regenerate the aldehyde. This deprotection step is usually accomplished by hydrolysis under acidic conditions. libretexts.org

Protection: The aldehyde group of 2-fluoro-4-methylbenzaldehyde is converted to an acetal.

Bromination: The protected compound undergoes benzylic bromination using NBS and a radical initiator.

Deprotection: The resulting brominated acetal is hydrolyzed to yield the final product, 4-(bromomethyl)-2-fluorobenzaldehyde.

This three-step process ensures that the sensitive aldehyde functionality is preserved throughout the synthesis.

Formylation Methods on Aromatic Precursors

The introduction of a formyl group (-CHO) onto the aromatic ring of 1-(bromomethyl)-3-fluorobenzene is a critical step in the synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde. The fluorine and bromomethyl substituents on the aromatic ring direct the regioselectivity of the formylation reaction. The electron-withdrawing nature of the fluorine atom and the steric bulk of the bromomethyl group influence the position of the incoming formyl group, favoring the ortho position to the fluorine atom and para to the bromomethyl group. Several classical and modern formylation reactions have been explored for this transformation.

One of the most common methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. For the synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde, the substrate would be 1-(bromomethyl)-3-fluorobenzene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the fluorine atom directs the formylation to the ortho position.

Another relevant method is the Rieche formylation , which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). This method is particularly effective for the formylation of activated aromatic rings. The reaction with 1-(bromomethyl)-3-fluorobenzene would be expected to yield the desired product through a similar electrophilic aromatic substitution pathway, with the regioselectivity governed by the directing effects of the existing substituents.

Furthermore, ortho-lithiation followed by formylation represents a powerful strategy for the regioselective synthesis of aromatic aldehydes. In this approach, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to a directing group. The fluorine atom in 1-(bromomethyl)-3-fluorobenzene can act as a directing group, facilitating lithiation at the C2 position. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality with high regioselectivity.

The following table summarizes the key aspects of these formylation methods as they would apply to the synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde from 1-(bromomethyl)-3-fluorobenzene.

| Formylation Method | Reagents | General Mechanism | Anticipated Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electrophilic Aromatic Substitution | Ortho to Fluorine |

| Rieche Formylation | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Electrophilic Aromatic Substitution | Ortho to Fluorine |

| Ortho-lithiation/Formylation | 1. Organolithium Reagent (e.g., n-BuLi) 2. Formylating Agent (e.g., DMF) | Directed Ortho-Metalation | Highly Regioselective (Ortho to Fluorine) |

Development of Scalable and Efficient Synthetic Routes

The development of scalable and efficient synthetic routes for 4-(bromomethyl)-2-fluorobenzaldehyde is crucial for its application in industrial settings. While the aforementioned formylation methods provide viable laboratory-scale syntheses, their translation to large-scale production often requires optimization to ensure safety, cost-effectiveness, and high yields.

One patented approach for a related compound, 2-bromo-4-fluorobenzaldehyde, involves the direct bromination of 4-fluorobenzaldehyde. A similar strategy could be envisioned for the synthesis of the target molecule, potentially starting from 2-fluoro-4-methylbenzaldehyde followed by radical bromination of the methyl group. However, this approach may present challenges in controlling the selectivity of the bromination step.

A more direct and potentially scalable route involves the optimization of the formylation of 1-(bromomethyl)-3-fluorobenzene. For industrial applications, factors such as the cost and toxicity of reagents, reaction conditions (temperature, pressure), and ease of product isolation and purification are of paramount importance.

For instance, in the Vilsmeier-Haack reaction, the use of less hazardous reagents and solvents, as well as minimizing the formation of byproducts, would be key considerations for a scalable process. Similarly, for the Rieche formylation, the choice of a cost-effective and recyclable Lewis acid would be critical.

Ortho-lithiation, while offering excellent regioselectivity, often requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging and costly to implement on a large scale. Therefore, the development of alternative lithiation procedures that can be performed at higher temperatures or with less stringent requirements would enhance the scalability of this route.

A potential scalable synthesis could involve a multi-step process starting from a more readily available precursor. For example, a synthetic sequence might involve the bromination of 3-fluorotoluene (B1676563) to 1-(bromomethyl)-3-fluorobenzene, followed by a robust and high-yielding formylation step. The purification of the final product, likely through crystallization or distillation, would also need to be optimized for large-scale production to ensure high purity.

The following table outlines key considerations for developing a scalable synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde.

| Synthetic Step | Key Considerations for Scalability | Potential Challenges |

|---|---|---|

| Starting Material Selection | Cost, availability, and safety of the precursor. | Availability of a suitable and economically viable starting material. |

| Formylation Reaction | Reagent cost and toxicity, reaction yield, temperature and pressure control, and catalyst recyclability. | Maintaining high regioselectivity and yield on a large scale; managing exothermic reactions. |

| Work-up and Purification | Efficiency of extraction, crystallization, or distillation; solvent recovery and waste management. | Achieving high purity of the final product efficiently and with minimal product loss. |

| Overall Process Safety | Handling of hazardous reagents (e.g., POCl₃, organolithiums), and control of reaction exotherms. | Ensuring safe operating procedures and containment for potentially hazardous reactions. |

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 2 Fluorobenzaldehyde

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is an excellent electrophilic center. As a benzylic halide, the carbon-bromine bond is activated towards both nucleophilic substitution and radical reactions due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates.

The primary mode of reaction for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) pathway. This reaction involves the displacement of the bromide leaving group by a wide variety of nucleophiles. The benzylic position is particularly susceptible to this type of reaction due to the stabilization of the transition state by the aromatic ring.

Nitrogen Nucleophiles: Amines, amides, and azides can serve as effective nitrogen-based nucleophiles to form new carbon-nitrogen bonds. The reaction with primary or secondary amines, for instance, yields the corresponding substituted benzylamines.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, react with the bromomethyl group to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity.

Sulfur Nucleophiles: Thiols and thiolate anions are excellent nucleophiles and react readily with 4-(Bromomethyl)-2-fluorobenzaldehyde to form thioethers (sulfides). acsgcipr.orgnih.gov The synthesis of thioethers via Sₙ2 displacement is a common and efficient transformation in organic synthesis. acsgcipr.org

| Nucleophile Type | Example Nucleophile | Product Functional Group | General Product Structure |

|---|---|---|---|

| Nitrogen (N) | Ammonia (NH₃), Alkylamine (RNH₂) | Primary/Secondary Amine | Ar-CH₂-NHR |

| Oxygen (O) | Alkoxide (RO⁻), Phenoxide (PhO⁻) | Ether | Ar-CH₂-OR |

| Sulfur (S) | Thiolate (RS⁻) | Thioether | Ar-CH₂-SR |

The electrophilic nature of the bromomethyl group is also exploited in the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular skeletons.

Alkylation of Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds, such as diethyl malonate or ethyl acetoacetate, are potent carbon nucleophiles. researchgate.netrsc.orggoogle.com In the presence of a base like sodium ethoxide, these compounds are deprotonated to form an enolate, which can then displace the bromide from 4-(Bromomethyl)-2-fluorobenzaldehyde. This results in the formation of a new carbon-carbon bond, attaching the substituted benzyl (B1604629) group to the active methylene compound.

Cyanation: The reaction with inorganic cyanides, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile group, forming 4-(cyanomethyl)-2-fluorobenzaldehyde. This transformation is a valuable one-carbon homologation, and the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. The cyanation of benzyl halides is a well-established synthetic procedure. google.com

| Reagent Type | Example Reagent | Product Functional Group | General Product Structure |

|---|---|---|---|

| Enolate | Diethyl malonate / Base | Malonic Ester Derivative | Ar-CH₂-CH(CO₂Et)₂ |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Ar-CH₂-CN |

In addition to ionic pathways, the bromomethyl group can undergo reactions via radical intermediates. The C-Br bond in a benzylic bromide is relatively weak and can be cleaved homolytically upon exposure to UV light or in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).

This homolytic cleavage generates a bromine radical and a resonance-stabilized benzylic radical. The stability of the 4-(formyl)-3-fluorobenzyl radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system. The general mechanism for radical reactions proceeds through three key stages:

Initiation: Formation of initial radicals, typically by the decomposition of an initiator or by photolysis.

Propagation: A series of chain-carrying steps where a radical reacts with a non-radical species to form a new bond and a new radical, which continues the chain. For instance, the benzyl radical could abstract a hydrogen atom from a donor or add across a double bond.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While specific radical-led synthetic applications for 4-(Bromomethyl)-2-fluorobenzaldehyde are not widely documented, the inherent reactivity of the benzylic bromide functionality makes it a potential substrate for radical-mediated transformations.

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon. It readily undergoes nucleophilic addition, oxidation, and reduction reactions. These transformations can often be performed selectively, leaving the bromomethyl group intact.

Nucleophilic addition to the carbonyl carbon is the most characteristic reaction of aldehydes.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The aldehyde can be converted to an alkene via reaction with a phosphorus ylide (Wittig reaction) or a phosphonate (B1237965) carbanion (HWE reaction). wikipedia.orgslideshare.net The HWE reaction is often preferred as it typically uses stabilized phosphonates that are more nucleophilic than the corresponding Wittig reagents and leads to predominantly (E)-alkenes with high stereoselectivity. nrochemistry.comorganic-chemistry.orgrsc.org The reaction involves the nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by elimination to form the C=C double bond.

Grignard Additions: Grignard reagents (R-MgX) are powerful carbon nucleophiles that add to the aldehyde to form a secondary alcohol upon aqueous workup. The reaction must be conducted under anhydrous conditions, and care must be taken as the Grignard reagent's basicity could potentially react with the bromomethyl group.

Aldol (B89426) Condensations: In the presence of a base, the aldehyde can act as an electrophile in an aldol condensation with an enolizable ketone or aldehyde. This reaction forms a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. acsgcipr.org

| Reaction Type | Example Reagent | Product Functional Group | General Product Structure |

|---|---|---|---|

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et / Base | α,β-Unsaturated Ester | Ar-CH=CH-CO₂Et |

| Grignard Addition | R-MgBr | Secondary Alcohol | Ar-CH(OH)-R |

| Aldol Condensation | Acetone / Base | β-Hydroxy Ketone | Ar-CH(OH)-CH₂C(O)CH₃ |

The oxidation state of the aldehyde can be easily modified to provide either a primary alcohol or a carboxylic acid.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (4-(bromomethyl)-2-fluorophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. masterorganicchemistry.comcommonorganicchemistry.comnumberanalytics.com It is a mild reducing agent that readily reduces aldehydes and ketones but is typically unreactive towards alkyl halides, allowing for the selective transformation of the aldehyde in the presence of the bromomethyl group. commonorganicchemistry.comvt.edu The reaction is usually performed in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comnumberanalytics.com

Selective Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(bromomethyl)-2-fluorobenzoic acid. Various oxidizing agents can accomplish this, but selective conditions are required to avoid oxidation of the benzylic position. One reported method for the oxidation of aldehydes to carboxylic acids involves using a Palladium-on-carbon (Pd/C) catalyst in the presence of sodium borohydride and potassium hydroxide (B78521) under air. researchgate.net

| Transformation | Example Reagent | Product Functional Group | Product Name |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | (4-(Bromomethyl)-2-fluorophenyl)methanol |

| Oxidation | Pd/C, NaBH₄, KOH, Air | Carboxylic Acid | 4-(Bromomethyl)-2-fluorobenzoic acid |

Condensation and Cyclization Reactions

The aldehyde and bromomethyl groups in 4-(Bromomethyl)-2-fluorobenzaldehyde are key to its participation in a variety of condensation and cyclization reactions. These reactions often proceed in a stepwise or concerted manner to yield complex molecular architectures.

Condensation Reactions: The aldehyde moiety readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. organicreactions.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. For instance, the reaction with malononitrile, in the presence of a catalyst like piperidine, would yield (2-(2-fluoro-4-(bromomethyl)benzylidene))malononitrile. The electron-withdrawing nature of the fluorine and the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack. Studies on similar fluorinated benzaldehydes have shown that these condensations can be carried out under mechanochemical conditions, sometimes even without a catalyst. beilstein-journals.orgresearchgate.net

Cyclization Reactions: The bifunctional nature of 4-(Bromomethyl)-2-fluorobenzaldehyde makes it an excellent substrate for synthesizing fused heterocyclic systems through intramolecular cyclization. A common strategy involves an initial reaction at the aldehyde, followed by an internal nucleophilic attack on the benzylic carbon, displacing the bromide.

One significant application is in the synthesis of isoindolinone derivatives. nih.govorganic-chemistry.org Reaction with a primary amine, for example, would first lead to the formation of an imine intermediate. Subsequent intramolecular N-alkylation, where the nitrogen atom attacks the bromomethyl group, results in the formation of the five-membered lactam ring characteristic of isoindolinones. This tandem reaction provides a direct route to N-substituted isoindolinones.

The following table illustrates a representative cyclization reaction:

| Reactant | Reagent | Product | Reaction Type |

| 4-(Bromomethyl)-2-fluorobenzaldehyde | Primary Amine (R-NH₂) | 2-Aryl-5-fluoro-2,3-dihydro-1H-isoindol-1-one | Condensation followed by Intramolecular Cyclization |

Similarly, reactions with other nucleophiles can lead to different heterocyclic cores. For instance, reaction with a thiol followed by intramolecular S-alkylation could yield sulfur-containing heterocycles. The versatility of these cyclization pathways underscores the utility of this compound as a building block in medicinal and materials chemistry.

Influence of the Fluoro Substituent on Reaction Selectivity and Kinetics

The fluorine atom at the ortho position to the aldehyde group exerts a significant influence on the reactivity of 4-(Bromomethyl)-2-fluorobenzaldehyde. This influence stems from a combination of inductive and resonance effects, which in turn affect reaction rates and, in some cases, the selectivity of transformations.

Electronic Effects on Kinetics: Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it increases the electrophilicity of the carbonyl carbon of the aldehyde group. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby accelerating the rate of condensation reactions. beilstein-journals.org The general trend in Knoevenagel condensations is that benzaldehydes with electron-withdrawing substituents react faster than those with electron-donating groups.

While the inductive effect is dominant, fluorine also has a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, for a halogen, this resonance effect is generally weaker than its inductive effect. The net result is that the ortho-fluoro substituent activates the aldehyde group towards nucleophilic addition.

Influence on Acidity and Selectivity: The ortho-fluoro substituent can also influence the acidity of nearby protons. This can be a factor in reactions where deprotonation is a key step. While the fluoro group's impact on the benzylic protons of the bromomethyl group is less direct, its electronic influence is transmitted through the aromatic system.

In terms of selectivity, the position of the fluoro group can direct metallation or other substitution reactions on the aromatic ring, although this is less relevant when considering the primary reactivity of the aldehyde and bromomethyl groups. In intramolecular cyclization reactions, the electronic nature of the fluorinated ring can influence the stability of intermediates and transition states, potentially affecting the regioselectivity if multiple cyclization pathways were possible.

Multi-functional Group Interplay and Chemoselectivity Challenges

The presence of two highly reactive functional groups, the aldehyde and the benzylic bromide, on the same molecule presents significant chemoselectivity challenges. Many nucleophilic reagents have the potential to react at either site, and controlling the outcome of such reactions is a key consideration in synthetic design.

Competition between Functional Groups:

Nucleophilic attack at the carbonyl carbon: This is a classic addition reaction, typical for aldehydes. Hard nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the aldehyde.

Nucleophilic substitution at the benzylic carbon: The bromomethyl group is susceptible to SN2 reactions with a wide range of nucleophiles, particularly softer nucleophiles like amines, thiols, and cyanides.

The challenge lies in selectively targeting one group in the presence of the other. For example, if the desired reaction is a Wittig olefination at the aldehyde, the phosphonium (B103445) ylide could potentially also act as a base to deprotonate a carbon alpha to another group or, in some cases, react with the benzylic bromide.

Strategies for Achieving Chemoselectivity: The outcome of the reaction can often be controlled by a careful choice of reagents and reaction conditions:

Nature of the Nucleophile: As mentioned, hard and soft acid-base (HSAB) theory can be a useful guide. Hard nucleophiles favor reaction with the hard electrophilic center of the carbonyl carbon, while soft nucleophiles are more likely to react with the softer electrophilic center of the benzylic carbon.

Reaction Temperature: Lower temperatures often favor the more kinetically controlled product, which could be addition to the aldehyde.

Protecting Groups: A common strategy to overcome chemoselectivity issues is to temporarily protect one of the functional groups. The aldehyde can be converted into an acetal (B89532), which is stable to many nucleophiles that would react with the bromomethyl group. Once the desired transformation on the bromomethyl group is complete, the acetal can be easily hydrolyzed to regenerate the aldehyde.

The following table summarizes the potential competing reaction pathways with a generic nucleophile (Nu⁻):

| Reaction Pathway | Electrophilic Center | Product Type | Favored by |

| Carbonyl Addition | Aldehyde Carbonyl | Alcohol (after workup) | Hard Nucleophiles, Low Temperature |

| SN2 Substitution | Benzylic Carbon | Substituted Methylbenzene | Soft Nucleophiles |

This inherent competition, while a challenge, also opens up possibilities for diverse synthetic transformations, allowing for the construction of a wide array of molecular structures from a single, versatile starting material.

Advanced Synthetic Applications of 4 Bromomethyl 2 Fluorobenzaldehyde

Construction of Complex Aromatic and Heterocyclic Systems

The dual reactivity of 4-(Bromomethyl)-2-fluorobenzaldehyde makes it an ideal substrate for synthetic strategies aimed at building complex ring systems. The aldehyde can participate in condensation and cyclization reactions, while the bromomethyl group is susceptible to nucleophilic substitution, enabling the formation of various heterocyclic cores.

The compound serves as a valuable precursor for a range of nitrogen-containing heterocycles, including fused bicyclic systems like phthalazinones and isoindolinones. The general strategy involves a reaction where a binucleophile reacts with both the aldehyde and the bromomethyl functionalities.

One key application is in the synthesis of phthalazinones. A general and practical synthesis of 2-substituted 1,2-dihydrophthalazines involves the reaction between 2-(bromomethyl)benzaldehydes and arylhydrazines under basic conditions, often catalyzed by reagents like iron(III) chloride. longdom.org The arylhydrazine first condenses with the aldehyde to form a hydrazone, which then undergoes an intramolecular nucleophilic substitution, where the second nitrogen atom displaces the benzylic bromide to form the heterocyclic ring. longdom.org

Similarly, the synthesis of N-substituted isoindolinones can be achieved through the reductive amination of 2-carboxybenzaldehydes with various amines, followed by intramolecular amidation. organic-chemistry.org While starting from a carboxyl group instead of a bromomethyl group, this illustrates a common pathway to this class of compounds. The reaction of 4-(Bromomethyl)-2-fluorobenzaldehyde with an amine could proceed via initial substitution at the benzylic position followed by oxidation of the aldehyde and cyclization.

A closely related analogue, 5-bromo-2-fluorobenzaldehyde (B134332), has been used to construct quinazoline (B50416) scaffolds. openlabnotebooks.org In a documented synthesis, reaction with guanidine (B92328) carbonate in dimethylacetamide (DMA) at high temperature yields a 6-bromoquinazolin-2-amine (B112188), demonstrating the utility of bromofluorobenzaldehydes in assembling important nitrogen-based heterocyclic cores. openlabnotebooks.org

Table 1: Examples of Nitrogen-Containing Heterocycles from Benzaldehyde (B42025) Precursors This table is interactive. You can sort and filter the data.

While specific examples in the literature detailing the use of 4-(Bromomethyl)-2-fluorobenzaldehyde for oxygen and sulfur heterocycles are less common, its structure is well-suited for such transformations. The principles of bifunctional reactivity apply analogously. Reaction with dinucleophiles containing oxygen or sulfur would lead to the corresponding heterocycles.

For instance, reaction with a diol (e.g., ethylene (B1197577) glycol) could, in principle, lead to the formation of a seven-membered heterocyclic ether via initial formation of an acetal (B89532) at the aldehyde followed by an intramolecular Williamson ether synthesis. Similarly, reaction with reagents containing both thiol and hydroxyl groups (e.g., 2-mercaptoethanol) could be used to construct oxathiepine derivatives. The synthesis of sulfur-containing heterocycles often involves ring-enlargement reactions or copper-catalyzed C-S bond formation, which are established methods in organic chemistry. nih.gov The presence of the reactive benzylic bromide in 4-(Bromomethyl)-2-fluorobenzaldehyde makes it a suitable candidate for intramolecular S-alkylation with a thiol-containing intermediate.

The construction of fused multi-ring systems is a direct extension of the synthesis of simple heterocycles. The syntheses of phthalazinones and quinazolines are prime examples where a new heterocyclic ring is fused to the existing benzene (B151609) ring of the benzaldehyde precursor. longdom.orgopenlabnotebooks.org

For example, the synthesis of the 6-bromoquinazolin-2-amine from 5-bromo-2-fluorobenzaldehyde results in a fused pyrimidine-benzene ring system. openlabnotebooks.org This scaffold can be further elaborated through subsequent reactions, such as palladium-catalyzed cross-coupling reactions, to build even more complex multi-ring structures. openlabnotebooks.org Another relevant strategy involves the synthesis of benzo[f]isoindole-4,9-diones from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene by reaction with primary amines followed by oxidation. uantwerpen.be This demonstrates how benzylic bromide functionalities can be used to construct fused nitrogen heterocycles, a pathway directly applicable to 4-(Bromomethyl)-2-fluorobenzaldehyde.

Elaboration of Polyfunctionalized Organic Molecules

The title compound is not only a precursor to heterocyclic systems but also a valuable starting material for creating highly functionalized acyclic or monocyclic molecules. The distinct reactivity of its functional groups allows for selective, stepwise modifications.

The aldehyde group can undergo:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Condensation reactions (e.g., Wittig, Knoevenagel) to form alkenes.

Reductive amination to introduce amine functionalities.

The bromomethyl group readily reacts with a wide variety of nucleophiles (O, N, S, C-based) to introduce new functional groups via substitution. Furthermore, the fluoro and bromo substituents on the aromatic ring can be modified through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), adding another layer of synthetic versatility. This multi-handle reactivity profile enables the synthesis of complex molecules bearing several different functional groups, which is crucial in fields like medicinal chemistry and materials science. cu.edu.eg

Role as a Precursor in Medicinal Chemistry-Oriented Synthesis

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of many FDA-approved drugs. nih.gov As a versatile building block for these scaffolds, 4-(Bromomethyl)-2-fluorobenzaldehyde and its isomers are of significant interest in drug discovery.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. 4-(Bromomethyl)-2-fluorobenzaldehyde is an excellent starting material for building scaffolds that present these features in a defined three-dimensional arrangement.

A prominent example is the synthesis of phthalazinone-based pharmacophores. The drug Statil (3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid) is a known aldose reductase inhibitor that was developed for the treatment of diabetic complications. dntb.gov.ua Its structure is directly derived from a reaction involving the 4-bromo-2-fluorobenzyl moiety, highlighting the clinical relevance of this structural unit. Phthalazinone derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer and α-adrenoceptor antagonist properties. nih.govosf.io

Furthermore, the related 5-bromo-2-fluorobenzaldehyde is a key starting material for a class of potent inhibitors of BR serine/threonine kinase 2 (BRSK2). openlabnotebooks.org The synthesis involves the initial formation of a quinazoline ring, which is then elaborated through palladium-catalyzed coupling reactions to produce the final active compounds. openlabnotebooks.org This demonstrates how the benzaldehyde precursor is used to construct a core scaffold that is then decorated to optimize interaction with a biological target.

Table 2: Bioactive Scaffolds Derived from Bromofluorobenzaldehyde Precursors This table is interactive. You can sort and filter the data.

Intermediates in the Assembly of Drug Candidate Molecules

In pharmaceutical research, the development of efficient synthetic routes to novel therapeutics is paramount. Building blocks like 4-(bromomethyl)-2-fluorobenzaldehyde are crucial for this process, offering a scaffold to which other fragments of a drug molecule can be attached. The two distinct functional groups on the molecule typically react under different conditions, allowing for a controlled, stepwise assembly of the target drug candidate.

The primary role of the bromomethyl group (-CH₂Br) is to act as an electrophile in nucleophilic substitution reactions. It is a potent benzylating agent, readily reacting with nucleophiles such as amines, alcohols, phenols, and thiols to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reaction is fundamental for linking the "2-fluoro-4-formylbenzyl" moiety to a core heterocyclic structure or another key fragment of a pharmacophore.

Following the attachment of the benzyl (B1604629) group, the aldehyde (-CHO) function becomes available for a range of subsequent transformations. Common reactions involving the aldehyde group in drug synthesis include:

Reductive amination: To introduce a secondary or tertiary amine by reacting with a primary or secondary amine, respectively, in the presence of a reducing agent.

Wittig-type reactions: To form carbon-carbon double bonds.

Aldol (B89426) and other condensation reactions: To build more complex carbon skeletons.

Oxidation or reduction: To convert the aldehyde to a carboxylic acid or an alcohol, respectively.

While specific, publicly documented synthetic routes for marketed drugs that explicitly name 4-(bromomethyl)-2-fluorobenzaldehyde as a starting intermediate are not prominently featured in the scientific literature, its utility can be illustrated through its application in the synthesis of complex heterocyclic systems, such as those found in poly(ADP-ribose) polymerase (PARP) inhibitors. For instance, a key step in assembling such molecules could involve the alkylation of an amine-containing core with 4-(bromomethyl)-2-fluorobenzaldehyde, followed by cyclization or further functionalization involving the aldehyde group.

Table 1: Potential Reactions of 4-(Bromomethyl)-2-fluorobenzaldehyde in Drug Synthesis

| Functional Group | Reaction Type | Reagent Example | Resulting Linkage/Group |

| Bromomethyl | Nucleophilic Substitution (Alkylation) | Primary Amine (R-NH₂) | Secondary Benzylamine |

| Bromomethyl | Nucleophilic Substitution (O-Alkylation) | Phenol (Ar-OH) | Benzyl Ether |

| Aldehyde | Reductive Amination | Secondary Amine (R₂NH) | Tertiary Benzylamine |

| Aldehyde | Condensation | Hydrazine (H₂NNH₂) | Hydrazone, leading to heterocycle formation |

Contributions to Materials Science Research

In materials science, bifunctional molecules are instrumental in the design of functional polymers and organic electronic materials. The distinct reactivity of the aldehyde and bromomethyl groups in 4-(bromomethyl)-2-fluorobenzaldehyde allows for its incorporation into materials in a controlled manner, enabling the synthesis of polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The aldehyde group is a versatile handle for forming conjugated systems, which are the cornerstone of organic electronic materials. Through reactions like Knoevenagel or Wittig condensations, the aldehyde can be used to create carbon-carbon double bonds, extending the π-conjugated system of a monomer or polymer. This conjugation is essential for charge transport and light-emitting properties.

The bromomethyl group offers several strategic possibilities in materials synthesis:

Monomer Synthesis: It can be used to synthesize more complex monomers prior to polymerization. For example, it can be reacted with other aromatic units to create a larger, custom-designed building block.

Post-Polymerization Modification: A polymer can be synthesized using the aldehyde functionality, leaving the bromomethyl groups intact along the polymer backbone. These reactive sites can then be modified in a subsequent step to introduce specific functionalities, such as cross-linking agents, solubilizing groups, or moieties that tune the material's electronic properties.

Surface Grafting: The bromomethyl group can be used to covalently attach conjugated polymers or small molecules to surfaces (e.g., electrodes or dielectric layers), improving interfacial contact and device stability.

For example, a conjugated polymer could be synthesized via a polymerization reaction involving the aldehyde group of 4-(bromomethyl)-2-fluorobenzaldehyde and a suitable comonomer. The resulting polymer would possess pendant bromomethyl groups, which could then be used to cross-link the polymer chains, enhancing the thermal stability and morphological integrity of the thin film in an electronic device. While this specific compound is a promising candidate for such applications, detailed studies focusing on its use in materials science are still an emerging area of research.

Table 2: Potential Applications in Materials Science

| Functional Group Utilized | Synthetic Strategy | Potential Application | Material Property Enhancement |

| Aldehyde | Polymerization (e.g., condensation) | Conjugated Polymers | Forms the core π-conjugated backbone for charge transport. |

| Bromomethyl | Post-Polymerization Modification | Cross-linked Polymer Networks | Improves thermal stability and solvent resistance of films. |

| Bromomethyl | Surface-Initiated Polymerization | Grafted Polymer Brushes | Enhances interfacial properties in multilayer devices. |

| Both Groups | Synthesis of Functional Dyes | Fluorescent Probes | Provides a reactive site for conjugation to biomolecules. |

Mechanistic Investigations and Computational Analysis of 4 Bromomethyl 2 Fluorobenzaldehyde Reactivity

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms involving 4-(Bromomethyl)-2-fluorobenzaldehyde is crucial for controlling reaction outcomes and improving product yields. Due to the presence of multiple reactive sites—the aldehyde, the bromomethyl group, and the fluorinated aromatic ring—this compound can participate in a variety of reactions. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the bromomethyl group is susceptible to nucleophilic substitution.

Mechanistic studies often involve a combination of experimental techniques and computational modeling. Experimental approaches may include:

Spectroscopic analysis: Techniques like NMR and mass spectrometry can be used to identify reaction intermediates and products, providing clues about the reaction pathway.

Crystallography: X-ray crystallography of stable intermediates or products can offer definitive structural information.

For instance, in nucleophilic substitution reactions at the bromomethyl group, the mechanism can proceed through either an SN1 or SN2 pathway. The choice of pathway is influenced by the solvent, the nature of the nucleophile, and the stability of the potential carbocation intermediate. The electron-withdrawing nature of the aldehyde and fluorine atom on the benzene (B151609) ring can influence the stability of such intermediates.

Application of Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the reactivity of molecules like 4-(Bromomethyl)-2-fluorobenzaldehyde. rsc.org DFT allows for the calculation of various electronic properties that correlate with a molecule's reactivity.

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(Bromomethyl)-2-fluorobenzaldehyde, the MEP would likely show a negative potential around the oxygen of the aldehyde group and a positive potential around the hydrogen of the aldehyde and the carbon of the bromomethyl group.

For example, a DFT study on the photocatalytic reduction of 4-bromobenzaldehyde (B125591) demonstrated how computational results can verify proposed reaction mechanisms and explain selectivity in different solvents. rsc.org Similar studies on 4-(Bromomethyl)-2-fluorobenzaldehyde could predict its behavior in various reaction conditions.

Table 1: Calculated Reactivity Descriptors for a Hypothetical Analysis of 4-(Bromomethyl)-2-fluorobenzaldehyde

| Descriptor | Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for 4-(Bromomethyl)-2-fluorobenzaldehyde.

Molecular Modeling and Conformation Studies in Reaction Environments

Molecular modeling is employed to study the three-dimensional structure of 4-(Bromomethyl)-2-fluorobenzaldehyde and its interactions with other molecules in a reaction environment. rsc.org Conformational analysis is particularly important as the spatial arrangement of the aldehyde and bromomethyl groups can influence their accessibility and reactivity.

Different conformations of the molecule can have different energies, and the most stable conformation is likely to be the most populated. However, less stable conformers may be more reactive. Molecular modeling can predict the relative energies of different conformers and the energy barriers for their interconversion.

In a reaction environment, the solvent can play a crucial role in stabilizing certain conformations or intermediates. Molecular dynamics simulations can be used to model the behavior of 4-(Bromomethyl)-2-fluorobenzaldehyde in a solvent box, providing insights into solute-solvent interactions and their effect on reactivity.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates, which is essential for a complete understanding of a reaction mechanism. By systematically varying experimental parameters and measuring the effect on the reaction rate, a rate law can be determined. The rate law provides information about the molecularity of the rate-determining step.

Reaction pathway analysis involves mapping out the potential energy surface for a reaction. This can be done computationally by calculating the energies of reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By identifying the lowest energy pathway on the potential energy surface, the most likely reaction mechanism can be determined. This computational approach, combined with experimental kinetic data, provides a powerful strategy for unraveling complex reaction mechanisms.

Analytical Strategies for Reaction Monitoring and Product Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-(Bromomethyl)-2-fluorobenzaldehyde. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

In a typical ¹H NMR spectrum of 4-(Bromomethyl)-2-fluorobenzaldehyde, distinct signals corresponding to each type of proton are expected. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the bromomethyl group (-CH₂Br) would also present as a singlet, expected around 4.5-4.8 ppm. The aromatic region would show more complex patterns due to the substitution on the benzene (B151609) ring. Three aromatic protons would be visible, and their splitting patterns and coupling constants would be influenced by both the adjacent protons and the fluorine atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the aldehyde group (around 185-195 ppm), the carbon of the bromomethyl group (around 30-35 ppm), and four distinct signals for the aromatic carbons, whose chemical shifts are influenced by the attached fluorine, bromine, and aldehyde substituents. For instance, data for the related compound 4-Bromo-2-fluorobenzaldehyde shows distinct carbon signals that help in assigning the spectrum of the target molecule. chemicalbook.com

| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.3 | ~188 | Singlet (s) |

| Bromomethyl (-CH₂Br) | ~4.7 | ~32 | Singlet (s) |

| Aromatic (-C₆H₃-) | ~7.2 - 7.9 | ~115 - 165 | Multiplets (m) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Synthesized Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns. When 4-(Bromomethyl)-2-fluorobenzaldehyde is analyzed by MS, the molecular ion peak (M⁺) would confirm its molecular weight.

The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺) and for any bromine-containing fragments. Electron ionization (EI) is a common technique that can cause the molecular ion to break apart into smaller, stable fragments.

Expected fragmentation pathways for 4-(Bromomethyl)-2-fluorobenzaldehyde could include the loss of a bromine atom (-Br), the loss of the formyl group (-CHO), or the cleavage of the bromomethyl group (-CH₂Br). Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule. For example, the mass spectrum for the related compound 2-Fluoro-4-bromobenzaldehyde shows a distinct molecular ion peak that confirms its molecular weight. nist.gov

| Fragment Ion | Proposed Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₆BrFO]⁺ | 216/218 | Molecular ion peak with Br isotope pattern |

| [M-Br]⁺ | [C₈H₆FO]⁺ | 137 | Loss of a bromine radical |

| [M-CHO]⁺ | [C₇H₆BrF]⁺ | 187/189 | Loss of the formyl radical |

| [M-CH₂Br]⁺ | [C₇H₄FO]⁺ | 123 | Loss of the bromomethyl radical |

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are essential for separating components of a mixture, thereby enabling the isolation and purity assessment of synthesized compounds like 4-(Bromomethyl)-2-fluorobenzaldehyde. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. A study on the separation of bromofluorobenzaldehyde isomers highlights the efficacy of GC, especially using advanced methods like low thermal mass GC (LTM GC) for rapid and high-resolution separation. rsc.org This technique would be effective in determining the purity of a 4-(Bromomethyl)-2-fluorobenzaldehyde sample by separating it from starting materials, by-products, and other isomers. The method's sensitivity allows for the detection and quantification of impurities even at trace levels (ppm). rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds. For purity assessment, a sample of 4-(Bromomethyl)-2-fluorobenzaldehyde would be injected into the HPLC system, and its passage through a column would be monitored by a detector (typically UV). A pure sample would ideally show a single peak, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities, and their identities could be determined by coupling the HPLC system to a mass spectrometer (LC-MS).

Spectroscopic Techniques (e.g., IR, UV-Vis) for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-2-fluorobenzaldehyde would exhibit characteristic absorption bands corresponding to its specific structural features. A strong, sharp peak between 1680-1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aldehyde. Other key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H (around 2720-2820 cm⁻¹), C-F stretching (around 1200-1250 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). The NIST Chemistry WebBook provides IR spectral data for the analogous compound 2-Fluoro-4-bromobenzaldehyde, which shows a strong carbonyl peak, confirming the expected range for this functional group. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The aromatic ring and carbonyl group in 4-(Bromomethyl)-2-fluorobenzaldehyde constitute a conjugated system that absorbs UV light. The UV-Vis spectrum would show one or more absorption maxima (λ_max) in the UV region, which can be useful for quantitative analysis and for monitoring reactions.

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of 4-(Bromomethyl)-2-fluorobenzaldehyde itself might be challenging, it is often possible to prepare a solid derivative that crystallizes more readily.

If a single crystal of a derivative is obtained, X-ray diffraction analysis can provide definitive proof of its structure. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule beyond any doubt. This level of detail is crucial for confirming the regiochemistry of the substituents on the aromatic ring and for understanding intermolecular interactions in the solid state. Although no specific crystal structure for a 4-(Bromomethyl)-2-fluorobenzaldehyde derivative is readily available, the technique remains the most powerful tool for unambiguous structural confirmation in chemical research.

Emerging Research Directions and Future Prospects for 4 Bromomethyl 2 Fluorobenzaldehyde in Chemical Research

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates. For halogenated and fluorinated aromatic aldehydes, the focus is on developing methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. While specific green synthesis protocols for 4-(bromomethyl)-2-fluorobenzaldehyde are still emerging, broader trends in the synthesis of related compounds offer insights into future directions.

Current research in the sustainable synthesis of substituted benzaldehydes is exploring several promising avenues:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions. rsc.orgrsc.orgdntb.gov.uanih.govresearchgate.net Biocatalytic approaches, such as enzymatic oxidation of the corresponding benzyl (B1604629) alcohol or the reduction of the benzoic acid derivative, could provide a more environmentally friendly route to 4-(bromomethyl)-2-fluorobenzaldehyde, minimizing the use of harsh chemical oxidants or reductants. rsc.orgrsc.org

Photocatalysis: Visible-light photoredox catalysis is a powerful tool for activating small molecules and has been applied to the synthesis of fluorinated aromatic compounds. nih.gov This technology could potentially be adapted for the synthesis of 4-(bromomethyl)-2-fluorobenzaldehyde, offering a milder and more energy-efficient alternative to traditional methods.

Solvent-Free Reactions: Performing reactions in the absence of solvents or in greener solvent alternatives is a key aspect of sustainable chemistry. Solvent-free methods, such as grinding reactants together, have been successfully applied to the synthesis of other aromatic compounds and could be explored for the production of 4-(bromomethyl)-2-fluorobenzaldehyde to reduce solvent waste. researchgate.net

| Green Synthesis Approach | Potential Advantages | Relevance to 4-(Bromomethyl)-2-fluorobenzaldehyde |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgrsc.org | Enzymatic oxidation or reduction of precursors. |

| Photocatalysis | Use of visible light as a renewable energy source, mild conditions. nih.gov | Potential for direct fluorination or bromination steps. |

| Solvent-Free Synthesis | Reduced solvent consumption and waste, simplified purification. researchgate.net | Application to key synthetic steps to improve environmental footprint. |

Catalytic Approaches to Enable Novel Transformations

The dual reactivity of 4-(Bromomethyl)-2-fluorobenzaldehyde, stemming from its aldehyde and bromomethyl functionalities, makes it an ideal substrate for a variety of catalytic transformations. Research is focused on developing novel catalytic methods to selectively functionalize this molecule, thereby expanding its synthetic utility.

Key areas of catalytic research include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govresearchgate.netnih.govorganic-chemistry.org The bromo- and fluoro-substituents on the aromatic ring, along with the bromomethyl group, provide multiple sites for such reactions. Catalytic strategies are being developed to selectively couple different organic fragments at these positions, enabling the synthesis of a diverse range of derivatives.

C-H Activation: Transition-metal catalyzed C-H activation is an atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.orgnumberanalytics.combeilstein-journals.orgnih.gov Applying C-H activation methodologies to 4-(bromomethyl)-2-fluorobenzaldehyde could allow for direct functionalization of the aromatic ring without the need for pre-installed leaving groups, leading to more efficient and sustainable synthetic routes.

Nanoparticle and Metal-Organic Framework (MOF) Catalysis: The use of nanoparticle and MOF-based catalysts is a rapidly growing area in catalysis. organic-chemistry.org These materials can offer enhanced catalytic activity, selectivity, and recyclability compared to their homogeneous counterparts. Research into the application of these advanced catalytic systems for transformations involving 4-(bromomethyl)-2-fluorobenzaldehyde could lead to more efficient and robust synthetic processes.

| Catalytic Approach | Description | Potential Transformations of 4-(Bromomethyl)-2-fluorobenzaldehyde |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds using a palladium catalyst. nih.govresearchgate.netnih.govorganic-chemistry.org | Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions at the bromo and bromomethyl positions. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds. rsc.orgnih.govrsc.orgnumberanalytics.combeilstein-journals.orgnih.gov | Arylation, alkylation, and heteroarylation of the aromatic ring. |

| Nanoparticle and MOF Catalysis | Use of highly active and recyclable solid-supported catalysts. organic-chemistry.org | Enhanced efficiency and selectivity in various catalytic reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The integration of 4-(bromomethyl)-2-fluorobenzaldehyde into these modern synthetic workflows is a key area of future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. thieme-connect.deumontreal.canih.govuc.pt For reactions involving reactive intermediates or hazardous reagents, flow chemistry provides a safer operating environment. Automated synthesis platforms can further accelerate the drug discovery and material science research by enabling the rapid synthesis and screening of compound libraries. nih.govnih.govbeilstein-journals.org The development of robust flow and automated protocols for the synthesis and derivatization of 4-(bromomethyl)-2-fluorobenzaldehyde will be crucial for its widespread adoption in high-throughput screening and large-scale production.

| Technology | Advantages | Application to 4-(Bromomethyl)-2-fluorobenzaldehyde |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, and potential for in-line purification. thieme-connect.deumontreal.canih.govuc.pt | Synthesis of the building block itself and its subsequent derivatization in a continuous manner. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions, and reduced manual intervention. nih.govnih.govbeilstein-journals.org | Generation of diverse libraries of compounds for biological screening and materials discovery. |

Exploration of New Reaction Manifolds and Applications

The unique electronic and steric properties conferred by the fluorine atom, combined with the reactivity of the aldehyde and bromomethyl groups, make 4-(bromomethyl)-2-fluorobenzaldehyde a substrate for the exploration of novel reaction manifolds.

Current research is focused on utilizing this building block in:

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. rsc.orgnih.govnih.govbeilstein-journals.orgbeilstein-journals.org The aldehyde functionality of 4-(bromomethyl)-2-fluorobenzaldehyde makes it an ideal component for various MCRs, such as the Ugi and Passerini reactions, enabling the synthesis of diverse heterocyclic scaffolds. nih.gov

Synthesis of Novel Heterocycles: Heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The reactive sites on 4-(bromomethyl)-2-fluorobenzaldehyde can be exploited to construct a wide range of novel fused and spirocyclic heterocyclic systems. nih.gov

Development of Biologically Active Molecules: The fluorinated benzaldehyde (B42025) motif is a common feature in many bioactive compounds. The ability to further functionalize 4-(bromomethyl)-2-fluorobenzaldehyde through its bromomethyl group provides a versatile platform for the synthesis of new drug candidates.

Synergistic Applications with Other Fluorinated Building Blocks

The strategic incorporation of multiple fluorine atoms or fluorinated groups into a molecule can have a profound impact on its physicochemical and biological properties. The synergistic use of 4-(bromomethyl)-2-fluorobenzaldehyde with other fluorinated building blocks is a promising strategy for the design of novel materials and pharmaceuticals.

For instance, combining 4-(bromomethyl)-2-fluorobenzaldehyde with other fluorinated synthons in catalytic cross-coupling or multicomponent reactions can lead to the creation of polyfluorinated molecules with unique properties. rsc.org This approach is particularly relevant in the field of materials science for the development of liquid crystals, polymers, and other advanced materials with tailored electronic and physical characteristics. beilstein-journals.orgnih.gov In medicinal chemistry, the combination of different fluorinated motifs can be used to fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates.

Q & A

Q. What are the critical safety considerations when handling 4-(Bromomethyl)-2-fluorobenzaldehyde in laboratory settings?

- Methodological Answer : Due to limited toxicological data , strict safety protocols are essential. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin/eye exposure, flush immediately with water (15 minutes for eyes, 15+ minutes for skin) and seek medical attention . Store in amber glass under inert gas (N₂) to prevent oxidation, as aldehydes are typically air-sensitive .

Q. How can 4-(Bromomethyl)-2-fluorobenzaldehyde be synthesized, and what purification methods are recommended?

- Methodological Answer : A plausible route involves bromination of 2-fluoro-4-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is advised. For air-sensitive aldehydes, gas chromatography under N₂ is recommended to avoid degradation .

Q. What analytical techniques are optimal for characterizing 4-(Bromomethyl)-2-fluorobenzaldehyde?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm bromomethyl (δ ~4.3 ppm for -CH₂Br) and aldehyde (δ ~10 ppm) groups.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ (C₈H₆BrFO⁺, theoretical m/z 230.959).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form intermediates for pharmaceuticals. Kinetic studies in polar aprotic solvents (e.g., DMF) at 50–80°C show higher yields compared to protic solvents. Competing elimination can occur under basic conditions; thus, pH control (<9) is critical .

Q. What are the stability challenges of 4-(Bromomethyl)-2-fluorobenzaldehyde under varying thermal and pH conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 120°C, releasing HBr (detected via FTIR). Store at 2–8°C for long-term stability.

- pH Sensitivity : Hydrolysis of the aldehyde group occurs in alkaline conditions (pH >10), forming carboxylic acid. Buffered solutions (pH 5–7) are recommended for aqueous reactions .

Q. How can this compound serve as a building block in multi-step syntheses (e.g., drug candidates or functional materials)?

- Methodological Answer :

- Pharmaceuticals : React with amines to form Schiff bases, followed by reduction to secondary amines for kinase inhibitors .

- Materials Science : Suzuki-Miyaura coupling of the bromomethyl group with arylboronic acids creates biaryl structures for OLEDs .

- Proteomics : Aldehyde-directed conjugation with lysine residues enables protein labeling .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.